molecular formula C22H18ClN3O3S2 B11144680 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11144680
M. Wt: 472.0 g/mol
InChI Key: XZZHRHGONAFNDR-LGMDPLHJSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a butyl-substituted thioamide with an appropriate carbonyl compound to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a cyclization reaction involving a chlorophenoxy-substituted pyrimidine derivative.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. The compound’s ability to inhibit certain pathways involved in cancer cell proliferation makes it a promising candidate for further study.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenoxy group, in particular, enhances its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18ClN3O3S2

Molecular Weight

472.0 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClN3O3S2/c1-2-3-11-26-21(28)17(31-22(26)30)13-16-19(29-15-9-7-14(23)8-10-15)24-18-6-4-5-12-25(18)20(16)27/h4-10,12-13H,2-3,11H2,1H3/b17-13-

InChI Key

XZZHRHGONAFNDR-LGMDPLHJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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